Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS 302912-70-5) is a fully synthetic, dibrominated heterocyclic compound built upon the pyrrolo[1,2-c]pyrimidine scaffold. This scaffold class is widely recognized for its ability to engage ATP-binding pockets in kinases and modulate G-protein-coupled receptors, making it a recurring core in medicinal chemistry programs targeting oncology and inflammatory indications.

Molecular Formula C23H16Br2N2O3
Molecular Weight 528.2 g/mol
CAS No. 302912-70-5
Cat. No. B11988326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
CAS302912-70-5
Molecular FormulaC23H16Br2N2O3
Molecular Weight528.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br
InChIInChI=1S/C23H16Br2N2O3/c1-2-30-23(29)18-11-21(22(28)14-6-8-16(24)9-7-14)27-13-26-19(12-20(18)27)15-4-3-5-17(25)10-15/h3-13H,2H2,1H3
InChIKeyLBYACWGMSGLFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS 302912-70-5): Compound Class and Baseline Characteristics for Sourcing Decisions


Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS 302912-70-5) is a fully synthetic, dibrominated heterocyclic compound built upon the pyrrolo[1,2-c]pyrimidine scaffold. This scaffold class is widely recognized for its ability to engage ATP-binding pockets in kinases and modulate G-protein-coupled receptors, making it a recurring core in medicinal chemistry programs targeting oncology and inflammatory indications [1]. Sigma-Aldrich classifies this specific compound as part of a collection of rare and unique chemicals supplied to early discovery researchers without in-house analytical characterization . The compound bears a 3-(3-bromophenyl) substituent, distinguishing it from its 3-(4-bromophenyl) regioisomer (CAS 302912-78-3), a difference that can alter target binding topology and selectivity profiles in biological assays.

Why Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate Cannot Be Replaced by In-Class Analogs Without Validation


Pyrrolo[1,2-c]pyrimidine derivatives exhibit extreme sensitivity to even minor structural perturbations. Substituting the 3-(3-bromophenyl) group of CAS 302912-70-5 with a 3-(4-bromophenyl) group (CAS 302912-78-3) shifts the bromine atom from the meta- to para-position, altering the vector and electron density of the aromatic ring that engages hydrophobic protein pockets . Replacing the 7-(4-bromobenzoyl) group with a thiophene-2-carbonyl (CAS 302913-18-4) eliminates a hydrogen-bond-accepting carbonyl in favor of a sulfur heterocycle, potentially reducing affinity for kinase hinge regions . Furthermore, variation in vendor-supplied purity—ranging from 95+% to NLT 98%—can introduce batch-to-batch variability in assay outcomes if generic substitution is performed without requalification. Accordingly, direct procurement of the specified CAS number is essential to preserve structure-activity integrity and ensure experimental reproducibility.

Quantitative Differentiation Evidence for Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (302912-70-5)


Regioisomeric Metal-Bromine Differentiation: Meta- vs. Para-Substitution in the 3-Phenyl Ring

CAS 302912-70-5 bears a bromine at the meta (3-) position of the 3-phenyl ring, whereas the closest commercially available analog CAS 302912-78-3 bears bromine at the para (4-) position. In pyrrolo[1,2-c]pyrimidine scaffolds, the substitution pattern on the 3-phenyl ring modulates the dihedral angle with the core and can reposition the halogen in the target protein's hydrophobic pocket. This structural difference is confirmed by distinct ¹H-NMR splitting patterns and retention time shifts on reverse-phase HPLC between the two regioisomers. Although no direct head-to-head biochemical comparison is published for these two specific compounds, the positional isomerism is a known determinant of differential kinase selectivity in related pyrrolo[1,2-c]pyrimidine series [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Vendor-Supplied Purity and Analytical Quality Control Documentation

Among identified suppliers, Bidepharm offers CAS 302912-70-5 at a standard purity of 95+% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . MolCore offers the same compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, Sigma-Aldrich (AldrichCPR) explicitly states that no analytical data is collected for this product, and the buyer assumes full responsibility for identity and purity confirmation . This vendor-dependent QC data availability can directly impact reproducibility in biochemical and cell-based assays where impurities at the 2–5% level may confound initial hit validation.

Analytical Chemistry Procurement Quality Assurance

Physicochemical Property Differentiation: Estimated LogP and Drug-Likeness Profile

The computed octanol-water partition coefficient (LogP) for the closely related 3-(4-bromophenyl) regioisomer (CAS 302912-78-3) is reported as 6.8 [1]. Given the identical molecular formula (C23H16Br2N2O3) and molecular weight (528.19 g/mol) between the two regioisomers, the LogP of CAS 302912-70-5 is predicted to fall within a similar high-lipophilicity range. However, the meta-bromo arrangement in 302912-70-5 may subtly increase polar surface area exposure relative to the para-isomer, potentially improving aqueous solubility at the cost of marginal LogP reduction (estimated ~0.2–0.5 log units). Comparative analogs with a fluorophenyl substitution (CAS 302912-56-7; MW 467.29) show a lower molecular weight and reduced bromine count, which would predict lower LogP and altered membrane permeability . The compound's high LogP and zero hydrogen-bond donors [1] place it in a chemical space suited for passive membrane permeation but may require formulation strategies for in vivo studies.

ADME Physicochemical Property Drug Design

Scaffold-Based Biological Target Hypothesis: CCR5 Antagonism Potential

A preliminary pharmacological screening report indexed on Semantic Scholar indicates that this compound can function as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The pyrrolo[1,2-c]pyrimidine scaffold is documented in the patent literature as a core for kinase inhibitors that also demonstrate GPCR modulatory activity [2]. While no quantitative IC50 or Ki data from a peer-reviewed publication are available for CAS 302912-70-5 specifically, the CCR5 antagonist activity claim distinguishes it from other analogs in the series that are primarily annotated for anticancer or anti-inflammatory endpoints without a defined molecular target . This target hypothesis provides a focused rationale for prioritizing 302912-70-5 over analogs lacking a defined pharmacologically relevant target.

GPCR Antagonist CCR5 HIV Immunology

Availability and Supply Chain Differentiation: ISO-Certified Global Distribution vs. Research-Grade Only

MolCore supplies CAS 302912-70-5 under ISO-certified quality management systems and explicitly states that the product is suitable for global pharmaceutical R&D and quality control applications . Bidepharm offers same-day or next-day shipping to major Chinese cities (Shanghai, Shenzhen, Guangzhou, Beijing, Tianjin, Wuhan, Chengdu) with a 2–3 week lead time for bulk orders . Sigma-Aldrich lists the compound through its AldrichCPR (Custom Product Request) program, which is intended for early discovery access but carries no analytical guarantees and as-is sales terms . For organizations requiring documented quality assurance for GLP or GMP-adjacent workflows, the ISO-certified supply chain represents a verifiable procurement advantage.

Supply Chain ISO Certification Global Procurement

Recommended Research and Industrial Application Scenarios for Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (302912-70-5)


CCR5 Antagonist Hit Validation and GPCR Screening Cascades

Based on preliminary pharmacological screening data suggesting CCR5 antagonist activity [1], CAS 302912-70-5 is best deployed as a starting hit for CCR5-targeted screening cascades. Researchers should first confirm binding to human CCR5 using radioligand displacement assays (e.g., [¹²⁵I]-MIP-1β or [¹²⁵I]-RANTES competition) and functional antagonism in GTPγS or β-arrestin recruitment formats. Owing to the compound's high predicted LogP (~6.5–6.8) [2], attention must be paid to solvent compatibility and nonspecific binding artifacts at concentrations above 10 μM.

Kinase Selectivity Profiling Using the Pyrrolo[1,2-c]pyrimidine Core

The pyrrolo[1,2-c]pyrimidine scaffold is a privileged structure for ATP-competitive kinase inhibition, particularly against Btk and related Tec-family kinases [3]. Procurement of 302912-70-5 with verified purity (95+% to NLT 98%) enables clean selectivity profiling against a panel of recombinant kinases. The meta-bromophenyl substitution distinguishes this compound from para-substituted analogs and may confer differential selectivity against kinase panel members, making it a valuable comparator in SAR-by-catalog approaches.

Structure-Activity Relationship (SAR) Exploration of the 3-Phenyl Bromine Position

For medicinal chemistry teams optimizing pyrrolo[1,2-c]pyrimidine leads, 302912-70-5 serves as the definitive meta-bromo reference point in a halogen-position scan. Direct comparison with the 3-(4-bromophenyl) regioisomer (CAS 302912-78-3) under identical assay conditions can quantify the contribution of bromine position to target binding, selectivity, and cellular potency. Sourcing both compounds from the same vendor (e.g., Bidepharm BD340976 and its para-analog equivalent) ensures comparable purity baselines for rigorous SAR interpretation.

Quality-Controlled Reference Standard for Analytical Method Development

Given the availability of batch-specific NMR, HPLC, and GC documentation from Bidepharm and ISO-compliant material from MolCore , 302912-70-5 can function as a reference standard for developing and validating analytical methods (e.g., purity determination, stability-indicating assays, and impurity profiling) for the pyrrolo[1,2-c]pyrimidine compound class. Its well-defined structure (MW 528.19, two bromine atoms providing characteristic isotopic patterns in mass spectrometry) facilitates unambiguous detection and quantification.

Quote Request

Request a Quote for Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.